Distinct Physicochemical Profile vs. Parent
The introduction of an allyloxy group at the meta-position results in a compound with a predicted density of 1.136±0.06 g/cm³ and a predicted acid dissociation constant (pKa) of 12.28±0.10 . This differs significantly from the unsubstituted benzohydrazide parent (CAS 613-94-5), which has a reported density of 1.178 g/cm³ and a pKa of 12.73 . These quantifiable differences in bulk and electronic properties are crucial for solubility, membrane permeability, and formulation considerations.
| Evidence Dimension | Physicochemical Properties (Density and pKa) |
|---|---|
| Target Compound Data | Density: 1.136±0.06 g/cm³ (Predicted); pKa: 12.28±0.10 (Predicted) |
| Comparator Or Baseline | Benzohydrazide (unsubstituted): Density: 1.178 g/cm³; pKa: 12.73 |
| Quantified Difference | Density is 0.042 g/cm³ lower; pKa is 0.45 units lower (more acidic) |
| Conditions | Predicted values derived from computational models; Experimental values from standard references |
Why This Matters
These differences in fundamental physicochemical parameters directly impact the compound's behavior in experimental settings, influencing everything from solubility and partitioning to reactivity, making it a distinct chemical entity from the parent benzohydrazide for procurement and use.
